molecular formula C4H4N6S2 B083534 3,3'-Dithiobis(1H-1,2,4-triazole) CAS No. 14804-01-4

3,3'-Dithiobis(1H-1,2,4-triazole)

Cat. No.: B083534
CAS No.: 14804-01-4
M. Wt: 200.3 g/mol
InChI Key: QDQRBNVXOJWPIJ-UHFFFAOYSA-N
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Description

3,3’-Dithiobis(1H-1,2,4-triazole) is a chemical compound with the molecular formula C4H4N6S2 and a molecular weight of 200.24476 g/mol It is known for its unique structure, which includes two 1,2,4-triazole rings connected by a disulfide bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Dithiobis(1H-1,2,4-triazole) typically involves the reaction of 1,2,4-triazole with sulfur-containing reagents. One common method is the oxidative coupling of 1,2,4-triazole with sulfur dichloride (S2Cl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3,3’-Dithiobis(1H-1,2,4-triazole) may involve large-scale synthesis using similar oxidative coupling methods. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3’-Dithiobis(1H-1,2,4-triazole) undergoes various chemical reactions, including:

    Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The triazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.

    Substitution: Reactions often occur under basic conditions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

3,3’-Dithiobis(1H-1,2,4-triazole) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dithiobis(1H-1,2,4-triazole) involves its ability to interact with biological molecules through its disulfide bond and triazole rings. The disulfide bond can undergo redox reactions, making it a useful tool for studying redox biology. The triazole rings can interact with various molecular targets, potentially inhibiting enzymes or modulating protein function .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: A simpler analog without the disulfide bond.

    3,3’-Dithiobis(1H-1,2,3-triazole): Similar structure but with a different triazole ring arrangement.

    Bis(1,2,4-triazol-3-yl) disulfide: Another disulfide-linked triazole compound.

Uniqueness

3,3’-Dithiobis(1H-1,2,4-triazole) is unique due to its specific disulfide linkage and the arrangement of the triazole rings, which confer distinct chemical and biological properties. Its ability to undergo redox reactions and participate in various chemical transformations makes it a versatile compound in research and industrial applications .

Properties

IUPAC Name

5-(1H-1,2,4-triazol-5-yldisulfanyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6S2/c1-5-3(9-7-1)11-12-4-6-2-8-10-4/h1-2H,(H,5,7,9)(H,6,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQRBNVXOJWPIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)SSC2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163871
Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
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Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14804-01-4
Record name 5,5′-Dithiobis[1H-1,2,4-triazole]
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Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
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Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
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Record name 3,3'-dithiobis(1H-1,2,4-triazole)
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Record name 3,3'-Dithiobis(1H-1,2,4-triazole)
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